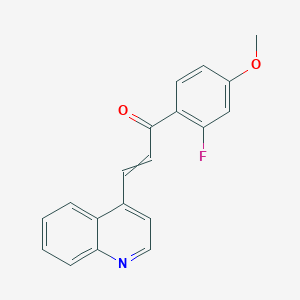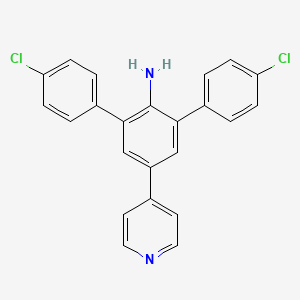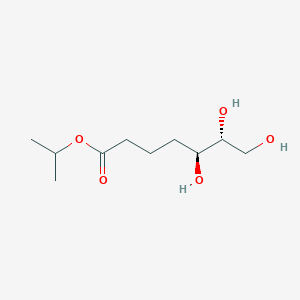
Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide heptanoïque, 5,6,7-trihydroxy-, ester de 1-méthyléthyle, (5S,6R)- est un composé chimique de formule moléculaire C10H20O5. Il s'agit d'un dérivé de l'acide heptanoïque, comportant trois groupes hydroxyle et une liaison ester avec le 1-méthyléthyle. Ce composé est connu pour sa stéréochimie unique, avec des configurations spécifiques aux atomes de carbone 5 et 6.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide heptanoïque, 5,6,7-trihydroxy-, ester de 1-méthyléthyle, (5S,6R)- implique généralement l'estérification de dérivés de l'acide heptanoïque. Une méthode courante consiste à faire réagir l'acide heptanoïque avec l'isopropanol en présence d'un catalyseur acide tel que l'acide sulfurique. La réaction est effectuée sous reflux pour favoriser la formation de la liaison ester.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés catalytiques plus efficaces pour garantir un rendement et une pureté élevés. Des techniques telles que les réacteurs à flux continu et l'utilisation de catalyseurs acides solides peuvent être utilisées pour optimiser le processus d'estérification.
Analyse Des Réactions Chimiques
Types de réactions
L'acide heptanoïque, 5,6,7-trihydroxy-, ester de 1-méthyléthyle, (5S,6R)- peut subir diverses réactions chimiques, notamment:
Oxydation: Les groupes hydroxyle peuvent être oxydés pour former des cétones ou des acides carboxyliques.
Réduction: Le groupe ester peut être réduit en alcool.
Substitution: Les groupes hydroxyle peuvent participer à des réactions de substitution nucléophile.
Réactifs et conditions communs
Oxydation: Des réactifs tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés en conditions acides ou basiques.
Réduction: L'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont des agents réducteurs courants.
Substitution: Des nucléophiles tels que les halogénures ou les amines peuvent être utilisés en présence d'une base.
Principaux produits formés
Oxydation: Formation de dérivés de l'acide heptanoïque avec des groupes carboxyle supplémentaires.
Réduction: Formation de dérivés de l'heptanol.
Substitution: Formation d'esters d'acide heptanoïque substitués.
Applications de la recherche scientifique
L'acide heptanoïque, 5,6,7-trihydroxy-, ester de 1-méthyléthyle, (5S,6R)- a plusieurs applications dans la recherche scientifique:
Chimie: Utilisé comme élément de base dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie: Étudié pour son activité biologique potentielle et ses interactions avec les enzymes.
Médecine: Enquête sur ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie: Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse de molécules complexes.
Mécanisme d'action
Le mécanisme d'action de l'acide heptanoïque, 5,6,7-trihydroxy-, ester de 1-méthyléthyle, (5S,6R)- implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxyle peuvent former des liaisons hydrogène avec des enzymes ou des récepteurs, influençant leur activité. La liaison ester peut subir une hydrolyse, libérant le dérivé actif de l'acide heptanoïque, qui peut ensuite participer à diverses voies biochimiques.
Applications De Recherche Scientifique
Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of Heptanoic acid, 5,6,7-trihydroxy-, 1-methylethyl ester, (5S,6R)- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester linkage can undergo hydrolysis, releasing the active heptanoic acid derivative, which can then participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide heptanoïque, 5,6,7-trihydroxy-, ester de méthyle: Structure similaire mais avec un groupe ester méthylique au lieu de 1-méthyléthyle.
Acide heptanoïque, 5,6,7-trihydroxy-, ester d'éthyle: Structure similaire mais avec un groupe ester éthylique.
Unicité
L'acide heptanoïque, 5,6,7-trihydroxy-, ester de 1-méthyléthyle, (5S,6R)- est unique en raison de sa stéréochimie spécifique et de la présence de trois groupes hydroxyle, qui confèrent des propriétés chimiques et biologiques distinctes
Propriétés
Numéro CAS |
879203-35-7 |
|---|---|
Formule moléculaire |
C10H20O5 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
propan-2-yl (5S,6R)-5,6,7-trihydroxyheptanoate |
InChI |
InChI=1S/C10H20O5/c1-7(2)15-10(14)5-3-4-8(12)9(13)6-11/h7-9,11-13H,3-6H2,1-2H3/t8-,9+/m0/s1 |
Clé InChI |
GXFJXAJYBNILOO-DTWKUNHWSA-N |
SMILES isomérique |
CC(C)OC(=O)CCC[C@@H]([C@@H](CO)O)O |
SMILES canonique |
CC(C)OC(=O)CCCC(C(CO)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



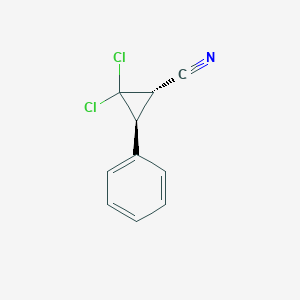
![(1S,8R)-9-(hydroxymethyl)-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B12606837.png)
![2-[(15-Methylpentacosyl)oxy]oxane](/img/structure/B12606842.png)
![1-Chloro-4-[(1R)-1-methoxyethyl]benzene](/img/structure/B12606865.png)
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
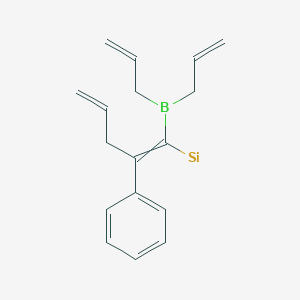
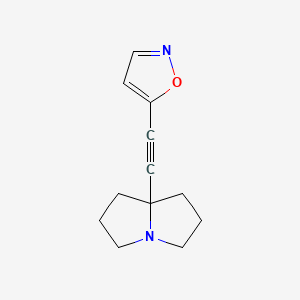

![Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-](/img/structure/B12606907.png)
![4-[(Butan-2-yl)oxy]-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606924.png)
![3-[(Heptylamino)methyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B12606925.png)
